trimethyl-1H-imidazol-2-amine hydrochloride
Description
Trimethyl-1H-imidazol-2-amine hydrochloride is a substituted imidazole derivative with three methyl groups attached to the imidazole ring and an amine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₆H₁₂ClN₃, with a molecular weight of 161.64 g/mol . This compound is structurally characterized by its fully substituted imidazole core, which enhances lipophilicity and stability compared to simpler analogs.
Properties
IUPAC Name |
1,4,5-trimethylimidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-4-5(2)9(3)6(7)8-4;/h1-3H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSYBMCNMGAIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)N)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound often employs multi-component condensation reactions. For instance, the use of magnetic nanoparticles like Fe3O4@SiO2-EP-HEAF to catalyze the three-component condensation reaction in ethanol has been reported . This method is efficient and yields high purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: trimethyl-1H-imidazol-2-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazoles and amine derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Trimethyl-1H-imidazol-2-amine hydrochloride is an organic compound that falls under the category of life science products . It belongs to a class of compounds known as imidazoles . While specific applications of this compound are not detailed in the provided search results, the information below provides a broader context regarding its potential applications based on the properties of related compounds.
Chemical Properties and Structure
this compound has the following characteristics :
- Chemical Formula:
- Molecular Weight: 161.63
- IUPAC Name: N-N-1-trimethylimidazol-2-amine; hydrochloride
- Synonyms: trimethyl-1H-imidazol-2-amine HClMFCD28891952
- Smiles: CN1C=CN=C1N(C)C.Clpowder
Potential Applications and Research Areas
Due to the limited information regarding this compound, its applications can be extrapolated from the uses of related imidazole compounds:
- Antibacterial Research: Imidazole derivatives have demonstrated antibacterial activity and are used in the synthesis of antibacterial agents . They can be part of hybrid molecules designed to combat drug resistance in bacteria .
- Pharmaceutical Research: Imidazoles are used in pharmaceutical compositions for treating various diseases and disorders, including neurodegenerative and neurological conditions .
- Bioactivity Evaluation: Imidazole derivatives are of interest in the synthesis and evaluation of bioactivity .
- Lysosomal Inhibition Studies: Certain drugs containing imidazole structures have been studied for their inhibitory effects on lysosomal phospholipase A2, which is relevant in drug-induced phospholipidosis research .
- Medical Research: Used in biomedical research and clinical diagnostics .
- Luminescent Probe: Some related compounds are used as luminescent probes for detecting reactive oxygen species in biological systems .
Mechanism of Action
The mechanism of action of trimethyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs, highlighting differences in substituents and physicochemical properties:
Key Observations :
- Trimethyl substitution increases molecular weight and steric bulk compared to mono-methyl analogs (e.g., 1-Methyl-1H-imidazol-2-amine hydrochloride) .
- Fluorinated analogs (e.g., 1-(2-Fluorobenzyl)-1H-imidazol-2-amine) introduce electronegative groups, altering electronic properties and metabolic stability .
Solubility and Stability
- This compound : The hydrochloride salt improves water solubility compared to freebase forms. High methyl substitution may reduce aqueous solubility but enhance membrane permeability .
- Dihydrochloride Salts : Compounds like 1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride (C₁₂H₁₇Cl₂N₃O) show even greater solubility due to additional HCl counterions .
Biological Activity
Trimethyl-1H-imidazol-2-amine hydrochloride, also known as N,N,1-trimethyl-1H-imidazol-2-amine hydrochloride, is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique substitution pattern, which enhances its chemical stability and reactivity compared to other imidazole derivatives. Imidazoles are widely recognized in pharmaceuticals, agrochemicals, and materials science due to their ability to interact with various biological targets and influence multiple biochemical pathways.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers. For instance, compounds derived from imidazole have demonstrated inhibition zones of 32 mm against metronidazole-sensitive strains .
2. Anticancer Properties
Research indicates that imidazole derivatives may possess anticancer activity by modulating specific cellular pathways. The compound's ability to influence enzyme activities and receptor interactions contributes to its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Effects
this compound has also been studied for its anti-inflammatory properties. Imidazole derivatives are known to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
4. Antidiabetic Potential
Emerging studies suggest that imidazole derivatives may play a role in glucose metabolism and insulin sensitivity, indicating potential applications in managing diabetes.
The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:
- Enzyme Modulation : The compound can act as a ligand for enzymes, influencing their activity and stability.
- Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.
- Biochemical Pathways : Imidazole derivatives are known to affect multiple biochemical pathways, including those involved in cell proliferation and apoptosis.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Q. Table 1: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (D₂O) | δ 3.1 (s, 3H, N-CH₃), δ 7.8 (s, 1H, imidazole H) | |
| IR | N-H stretch (3300 cm⁻¹), C=N (1600 cm⁻¹) |
Basic: How can researchers assess the stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Solubility Studies : Dissolve the compound in buffered solutions (pH 2–10) and monitor solubility via UV-Vis spectroscopy. Hydrochloride salts typically exhibit higher solubility in acidic media due to protonation of the amine .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks. Analyze degradation products (e.g., free amine) via HPLC with a C18 column and 0.1% trifluoroacetic acid mobile phase .
Advanced: How can density-functional theory (DFT) guide the design of trimethyl-1H-imidazol-2-amine derivatives with enhanced bioactivity?
Methodological Answer:
- Computational Modeling : Use hybrid functionals (e.g., B3LYP) to calculate electronic properties (HOMO-LUMO gaps) and predict reactivity .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the imidazole ring’s π-stacking potential can be optimized for kinase inhibition .
Q. Table 2: DFT Parameters
| Property | Value (B3LYP/6-31G*) | Significance |
|---|---|---|
| HOMO (eV) | -6.2 | Electrophilic reactivity |
| LUMO (eV) | -1.8 | Nucleophilic attack sites |
Advanced: How should researchers resolve contradictions in spectroscopic data for imidazole derivatives?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and X-ray data to confirm assignments. For example, ambiguous proton signals in ¹H NMR can be clarified via 2D COSY or HSQC experiments .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns in crowded spectra .
Case Study : A 2022 study resolved conflicting δ 7.5–8.0 ppm signals in a related imidazole derivative by correlating X-ray bond angles with ¹³C NMR shifts .
Advanced: What strategies improve yield in multi-step syntheses of imidazole-based hydrochlorides?
Methodological Answer:
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted reagents after each step .
- Flow Chemistry : Continuous flow systems enhance reproducibility for temperature-sensitive steps (e.g., cyclization at 50°C) .
Example Workflow:
Step 1 : Condensation of 1,2-diketones with ammonium acetate in acetic acid (80°C, 6 h).
Step 2 : Quaternization with methyl iodide in acetonitrile (RT, 24 h).
Step 3 : Salt formation via HCl gas bubbling in ethanol .
Advanced: How can this compound be applied in novel drug discovery pipelines?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Use the compound as a core scaffold for synthesizing libraries targeting adenosine receptors. Introduce substituents (e.g., fluorinated groups) via Suzuki-Miyaura cross-coupling to enhance binding .
- In Vitro Assays : Screen derivatives for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
